L-Norvaline ethyl ester hydrochloride

Descripción general

Descripción

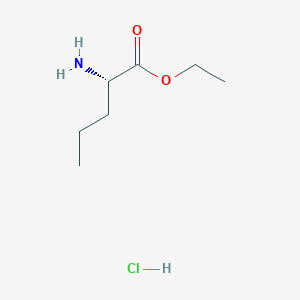

L-Norvaline ethyl ester hydrochloride is a chemical compound with the molecular formula C7H16ClNO2. It is a derivative of the amino acid norvaline and is commonly used in various scientific research applications. The compound is known for its role as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

L-Norvaline ethyl ester hydrochloride can be synthesized through the esterification of L-norvaline with ethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The raw materials, L-norvaline and ethanol, are combined in a reactor with a suitable catalyst. The reaction mixture is heated and stirred to ensure complete conversion. After the reaction is complete, the product is purified through crystallization or distillation to obtain the pure hydrochloride salt .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis is a fundamental reaction for this ester, critical in prodrug activation and metabolic studies.

Acid/Base-Catalyzed Hydrolysis

In phosphate buffer (PB) at physiological pH (6.6–7.4), hydrolysis proceeds via a two-step mechanism involving hemiorthoester intermediates. Key findings include:

| Prodrug | pH 6.6 (h) | pH 7.0 (h) | pH 7.4 (h) | Primary Pathway |

|---|---|---|---|---|

| L-Norvaline ethyl ester | 96 | 96 | 72 | Base-catalyzed |

- Intermediates : Hemiorthoester (I-1) and ring-opened amide (I-2) form transiently before yielding L-norvaline and ethanol .

- Rate Dependency : Hydrolysis accelerates with pH, but steric effects from the aliphatic chain slow the reaction compared to shorter-chain analogs (e.g., glycine esters) .

Enzymatic Hydrolysis

In biocatalytic cascades, Pro-ADH/NAD+ systems convert the ester to L-norvaline and ethanol. This tandem reaction achieves:

- Yield : 55% under optimized pyruvate recycling conditions .

- Stereoselectivity : High enantiomeric excess (>90% ee) due to enzyme specificity .

Catalytic Hydrogenation

L-Norvaline ethyl ester hydrochloride participates in reductive amination for synthesizing bioactive molecules.

Reaction with Pyruvic Acid

In ethanol with Pd/C (7.5%) at 3 MPa H₂:

- Conditions : 40°C, 40 h.

- Product : N-((S)-1-Carbethoxybutyl)-(S)-alanine (92.4% purity) .

- Byproducts : Sodium chloride and residual catalyst, removed via filtration .

| Parameter | Value |

|---|---|

| Catalyst Loading | 5–10% Pd/C |

| Temperature | 30–40°C |

| Pressure | 3 MPa |

| Yield | 37.6–55% |

Coordination with Metal Halides

Reactions with high-valent transition metals form coordination complexes, enabling catalytic applications.

Titanium Tetrachloride (TiCl₄)

In CH₂Cl₂:

- Product : [TiCl₄(L-norvaline ester)]⁻ complexes.

- Structure : O,N-coordination confirmed via IR (ν(C=O) ~1700 cm⁻¹) and NMR .

Niobium Pentachloride (NbCl₅)

With NHiPr₂ in CH₂Cl₂:

- Product : Bridging ethenediolate complexes.

- Application : Stabilizes α-ammonium acylchloride cations for asymmetric synthesis .

Acylation and Derivatization

The ester’s primary amine reacts with electrophiles to form amides or Schiff bases.

Enzymatic Aldol Addition-Transamination

In tandem biocatalytic systems:

- Enzymes : HBPA (hydroxybenzoylformate aldolase) and transaminases.

- Reaction : Converts the ester to γ-hydroxy-α-amino acids via:

| Substrate | Enzyme Pair | Yield (%) | ee (%) |

|---|---|---|---|

| L-Norvaline ester | HBPA/T039 | 55 | 94.6 |

Stability Under Extreme Conditions

Aplicaciones Científicas De Investigación

L-Norvaline ethyl ester hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects, including neuroprotective properties and its role in cardiovascular health.

Industry: Utilized in the production of pharmaceuticals and other biologically active compounds .

Mecanismo De Acción

The mechanism of action of L-Norvaline ethyl ester hydrochloride involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, such as arginase, which plays a role in the urea cycle. By inhibiting arginase, this compound can increase the levels of arginine, leading to enhanced nitric oxide production. This mechanism is associated with its potential therapeutic effects in cardiovascular health and neuroprotection .

Comparación Con Compuestos Similares

Similar Compounds

L-Norvaline: The parent amino acid from which L-Norvaline ethyl ester hydrochloride is derived.

L-Valine: A structurally similar amino acid with different biological properties.

L-Leucine: Another branched-chain amino acid with distinct metabolic roles

Uniqueness

This compound is unique due to its esterified form, which enhances its solubility and reactivity compared to its parent amino acid, L-Norvaline. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Actividad Biológica

L-Norvaline ethyl ester hydrochloride (CAS Number: 40918-51-2) is a derivative of the amino acid norvaline, recognized for its potential biological activities. This compound is primarily studied for its implications in cancer treatment, metabolic processes, and as a dietary supplement. This article provides an overview of the biological activities associated with this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C₇H₁₅NO₂

- Molecular Weight : 181.66 g/mol

- Melting Point : 109 °C

- Purity : ≥98.0% (by total nitrogen and titration analysis)

| Property | Value |

|---|---|

| CAS Number | 40918-51-2 |

| Molecular Formula | C₇H₁₅NO₂ |

| Molecular Weight | 181.66 g/mol |

| Melting Point | 109 °C |

| Purity | ≥98.0% |

Research indicates that this compound exhibits anti-cancer properties , particularly through its ability to induce apoptosis in cancer cells. A study demonstrated that derivatives of this compound, such as MF13 (L-proline-m-bis(2-chloroethyl) amino-L-phenylalanyl-L-norvaline ethyl ester hydrochloride), significantly inhibited tumor growth in human hepatocellular carcinoma models both in vitro and in vivo by promoting apoptosis and reducing cell viability .

Biological Activities

-

Anti-Cancer Effects :

- This compound has been shown to selectively induce apoptosis in various cancer cell lines. For example, studies involving MF13 indicated that it could effectively target and kill EL4 leukemic cells through mechanisms involving DNA degradation and mitochondrial disruption .

- The compound has been evaluated for its cytotoxic effects on A549 human lung carcinoma cells, revealing a concentration-dependent inhibition of cell viability with an IC50 value indicating significant efficacy at lower concentrations .

- Metabolic Effects :

-

Neuroprotective Properties :

- Preliminary studies suggest potential neuroprotective effects, although more research is needed to fully elucidate these mechanisms. The compound may influence neurotransmitter levels or protect against oxidative stress in neuronal cells.

Case Study 1: Anti-Cancer Efficacy

In a controlled study on mice with advanced EL4 leukemic ascites, treatment with MF13 led to extensive apoptosis within tumors, mirroring results observed in vitro. Histological analysis confirmed significant reductions in tumor size and cellular integrity post-treatment .

Case Study 2: Ergogenic Use

A double-blind placebo-controlled trial assessed the effects of L-Norvaline supplementation on exercise performance among trained athletes. Results indicated improved endurance and reduced muscle soreness post-exercise when administered at dosages ranging from 3-6 grams per day over several weeks .

Research Findings

Recent publications have highlighted the ongoing research into the pharmacological properties of this compound:

- Cytotoxicity Studies : The compound's ability to induce cell death was quantified using MTT assays across various cancer cell lines, demonstrating promising results against lung and liver cancers .

- Hydrolysis Studies : Investigations into the stability of L-Norvaline derivatives under physiological conditions revealed that certain prodrugs exhibit prolonged release profiles, enhancing their therapeutic potential in targeted cancer therapies .

Propiedades

IUPAC Name |

ethyl (2S)-2-aminopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-3-5-6(8)7(9)10-4-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHAJBHNQIZAJJM-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505010 | |

| Record name | Ethyl L-norvalinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40918-51-2 | |

| Record name | L-Norvaline, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40918-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl L-norvalinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-(aminoiminomethyl)-N-methylglycine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary mechanisms of action of MF13 against tumor cells?

A1: MF13 exhibits its anticancer activity through multiple mechanisms:

- Cell cycle arrest: MF13 induces a significant blockade in the S-phase of tumor cells. [, ] This suggests interference with DNA replication and cell division processes.

- Apoptosis induction: MF13 treatment leads to increased expression of the pro-apoptotic protein Bax and activation of caspases -9, -8, and -3. [] This indicates the triggering of the apoptotic cascade, leading to programmed cell death.

- Irreversible apoptosis in vivo: Studies show that MF13 treatment causes irreversible apoptosis in tumor cells in vivo, contributing to its antitumor efficacy. []

Q2: How does the in vivo efficacy of MF13 compare to other chemotherapeutic agents?

A2: Preclinical studies demonstrate promising in vivo anticancer activity of MF13:

- Superior to m-sarcolysin: MF13 shows significantly stronger antitumor activity compared to its precursor, m-sarcolysin, in murine hepatoma and human hepatocellular carcinoma models. [, ]

- Comparable to cyclophosphamide: MF13 demonstrates comparable efficacy to cyclophosphamide in inhibiting human hepatocellular carcinoma growth in vivo. []

- More effective than mitomycin C: MF13 exhibits superior antitumor effects compared to mitomycin C in human hepatocellular carcinoma models. []

Q3: What are the known limitations or challenges associated with MF13?

A3: While MF13 shows promise as an anticancer agent, some challenges have been identified:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.